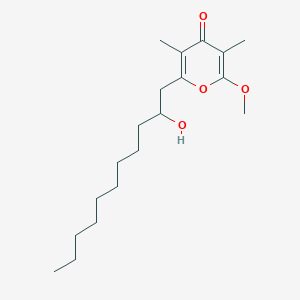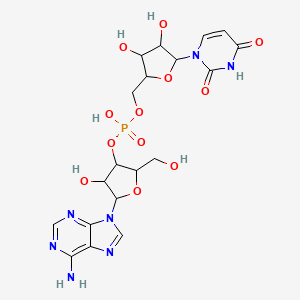
Adenylyl-(3'-5')-uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenylyl-(3’-5’)-uridine is a compound that plays a significant role in various biochemical processes. It is a derivative of adenosine and uridine, which are nucleosides involved in the formation of nucleic acids. This compound is particularly important in the study of cellular signaling pathways and has applications in both research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenylyl-(3’-5’)-uridine typically involves the coupling of adenosine and uridine through a phosphodiester bond. This process can be achieved using chemical synthesis methods that involve the activation of the 3’-hydroxyl group of adenosine and the 5’-hydroxyl group of uridine. Common reagents used in this synthesis include phosphoramidites and coupling agents such as tetrazole.
Industrial Production Methods
In an industrial setting, the production of adenylyl-(3’-5’)-uridine can be scaled up using automated synthesizers that allow for the precise control of reaction conditions. These methods often involve the use of solid-phase synthesis techniques, where the nucleosides are attached to a solid support and sequentially coupled to form the desired product.
Chemical Reactions Analysis
Types of Reactions
Adenylyl-(3’-5’)-uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Adenylyl-(3’-5’)-uridine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleic acid chemistry and the mechanisms of enzymatic reactions.
Biology: The compound is important in the study of cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).
Medicine: Research on adenylyl-(3’-5’)-uridine contributes to the development of therapeutic agents targeting specific signaling pathways.
Industry: The compound is used in the production of nucleic acid-based products and as a reagent in various biochemical assays.
Mechanism of Action
Adenylyl-(3’-5’)-uridine exerts its effects by participating in cellular signaling pathways. It acts as a substrate for enzymes such as adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This process is crucial for the regulation of various physiological processes, including metabolism, gene expression, and cell growth.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside involved in energy transfer and signaling.
Uridine: A nucleoside that plays a role in the synthesis of RNA.
Cyclic Adenosine Monophosphate (cAMP): A second messenger involved in many signaling pathways.
Uniqueness
Adenylyl-(3’-5’)-uridine is unique in its ability to bridge the properties of adenosine and uridine, making it a valuable tool in the study of nucleic acid chemistry and cellular signaling. Its dual nature allows it to participate in a wide range of biochemical processes, providing insights into the mechanisms of action of various enzymes and signaling molecules.
Properties
CAS No. |
3051-84-1 |
|---|---|
Molecular Formula |
C19H24N7O12P |
Molecular Weight |
573.4 g/mol |
IUPAC Name |
[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)18-13(31)14(7(3-27)36-18)38-39(33,34)35-4-8-11(29)12(30)17(37-8)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32) |
InChI Key |
RNNPIPQLZRGXIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14175363.png)
![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione](/img/structure/B14175365.png)
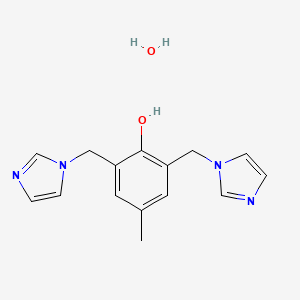
![6-Chloro-2-{4-[3-(piperidin-1-yl)propoxy]phenyl}-1H-benzimidazole](/img/structure/B14175374.png)
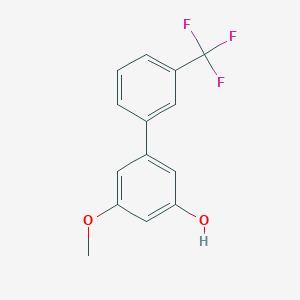
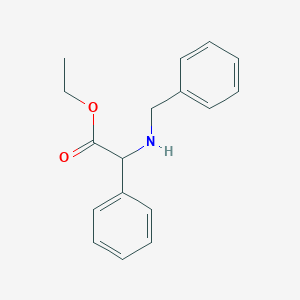
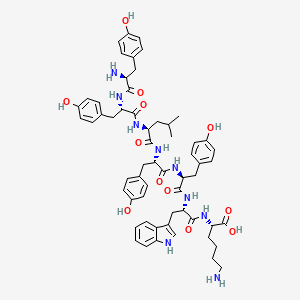
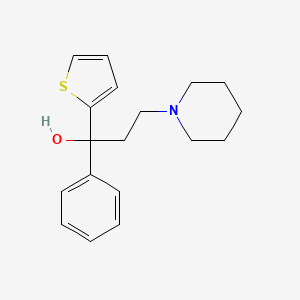
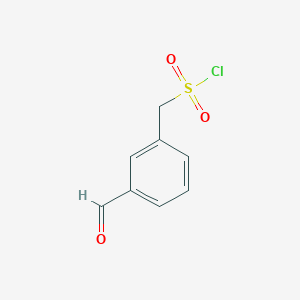

![3-Butyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B14175414.png)
![5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one](/img/structure/B14175420.png)
